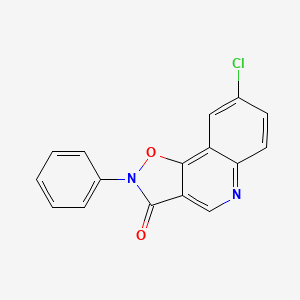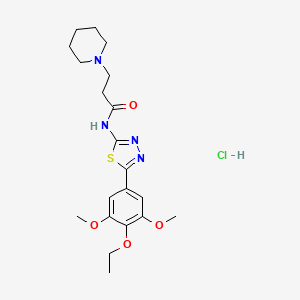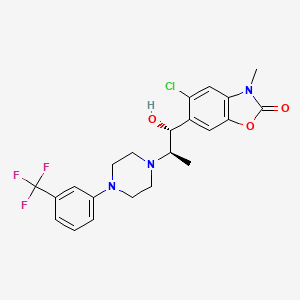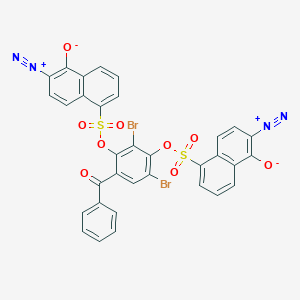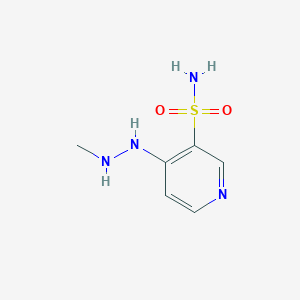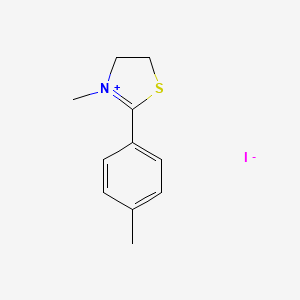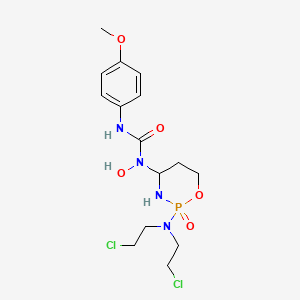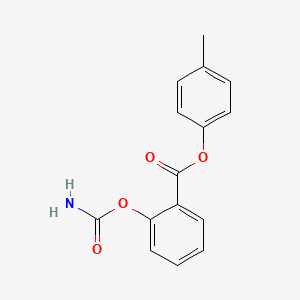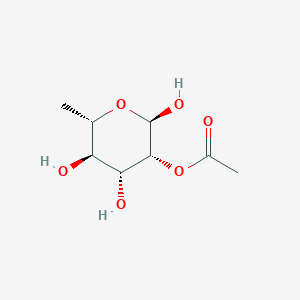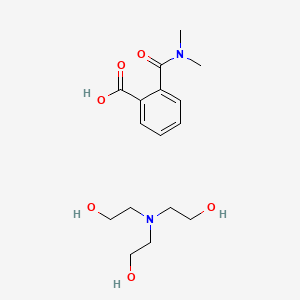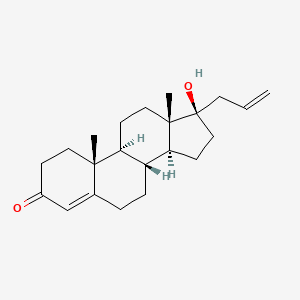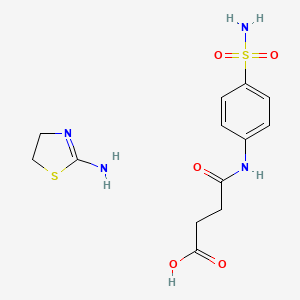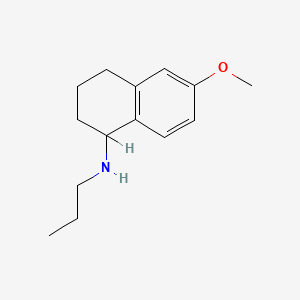
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propylamine group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the methoxy and propylamine groups.
Methoxylation: Naphthalene is first subjected to methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol in the presence of a catalyst.
Reduction: The resulting methoxy-naphthalene is then reduced to form the tetrahydro derivative.
Amination: Finally, the propylamine group is introduced through a nucleophilic substitution reaction using propylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms.
Substitution: The methoxy and propylamine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic agents and antiparkinson medications.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It is used in the production of various chemical intermediates and as a building block for more complex molecules.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or other proteins involved in signal transduction.
Pathways Involved: It can modulate pathways related to dopamine and serotonin, influencing mood, cognition, and motor functions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the propylamine group, making it less active in certain biological contexts.
1,2,3,4-Tetrahydro-6-propyl-1-naphthalenamine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: A stereoisomer with potential differences in biological activity and receptor binding.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-propyl-1-naphthalenamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and propylamine groups makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
属性
CAS 编号 |
52373-07-6 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
6-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-14-6-4-5-11-10-12(16-2)7-8-13(11)14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
InChI 键 |
MKOLGKCIUFRHQH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1CCCC2=C1C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


